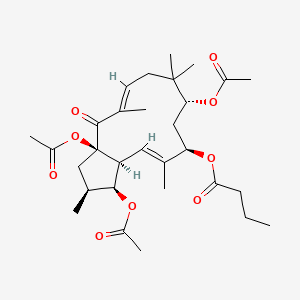

Pubescene B

Description

Pubescene B (C30H44O9, molecular weight: 548.68) is a diterpenoid derivative isolated from Euphorbia pubescens, a plant used in traditional medicine . It is an amorphous solid with a specific optical rotation of [α]D<sup>25</sup> = −20° (in CHCl3) and exhibits notable pharmacological activities:

Properties

Molecular Formula |

C30H44O9 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,3a,9-triacetyloxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] butanoate |

InChI |

InChI=1S/C30H44O9/c1-10-11-26(34)38-24-15-25(36-20(5)31)29(8,9)13-12-17(2)28(35)30(39-22(7)33)16-19(4)27(37-21(6)32)23(30)14-18(24)3/h12,14,19,23-25,27H,10-11,13,15-16H2,1-9H3/b17-12+,18-14+/t19-,23-,24+,25+,27-,30+/m0/s1 |

InChI Key |

SPTLPXYWCRWOMK-NQGOEUJPSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]\1C[C@H](C(C/C=C(/C(=O)[C@]2(C[C@@H]([C@@H]([C@@H]2/C=C1\C)OC(=O)C)C)OC(=O)C)\C)(C)C)OC(=O)C |

Canonical SMILES |

CCCC(=O)OC1CC(C(CC=C(C(=O)C2(CC(C(C2C=C1C)OC(=O)C)C)OC(=O)C)C)(C)C)OC(=O)C |

Synonyms |

pubescene B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pubescene B belongs to a family of diterpenoids with shared structural features but distinct substituents and bioactivities. Key analogs include Pubescene C, Pubescene D, Pubescenine, and the Pubesides (A, B, C).

Structural Differences

| Compound | Molecular Formula | Key Substituents | Optical Rotation ([α]D<sup>25</sup>) | Source Plant |

|---|---|---|---|---|

| This compound | C30H44O9 | 3β,9α,15β-triacetoxy; 7β-butyroyloxy | −20° (CHCl3) | Euphorbia pubescens |

| Pubescene C | C31H40O8 | 3β,9α-diacetoxy; 7β-benzoyloxy; 15β-hydroxy | −18° (CHCl3) | Euphorbia pubescens |

| Pubescene D | C31H40O8 | 3β,9α-diacetoxy; 7β-benzoyloxy; 14-oxo | +20.9° (CHCl3) | Euphorbia pubescens |

| Pubescenine | C26H41NO8 | Alkaloid backbone with hydroxyl and acetyl groups | −1.3° (EtOH) | Consolida pubescens |

| Pubeside A | C26H44O8 | ent-15α-hydroxy-16-kauren-19-oic acid β-D-glucopyranoside | +33.5° (MeOH) | Siegesbeckia orientalis |

Key Observations :

- Functional Groups : this compound and C differ in acyloxy groups (butyroyloxy vs. benzoyloxy), impacting lipophilicity and target binding .

- Stereochemistry : Pubescene D’s positive optical rotation suggests distinct stereochemical configurations compared to B and C, which may influence 3D binding to cellular targets .

Pharmacological Comparisons

Cytotoxicity and MDR Reversal

| Compound | NCI-H460 (GI50, μmol/L) | MCF7 (GI50, μmol/L) | MDR Fluorescence Intensity (16 μmol/L) |

|---|---|---|---|

| This compound | 18.8 ± 2.5 | >50 | 142.67 |

| Pubescene C | 33.3 ± 5.9 | >50 | 122.20 |

| Pubescene D | Not reported | Not reported | 243.71 |

| Pubeside A | Not tested | Not tested | Not tested |

Key Findings :

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Refractive Index |

|---|---|---|---|

| This compound | Amorphous | Low (CHCl3) | [α]D<sup>25</sup> = −20° |

| Pubescenine | 227–229 | Moderate (EtOAc) | [α]D = −1.3° |

| Pubeside A | 265–267 | High (Polar solvents) | [α]D<sup>20</sup> = +33.5° |

Q & A

Q. How can researchers enhance reproducibility when reporting this compound’s cytotoxic effects across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.